2-amino-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
The compound “2-amino-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a complex organic molecule that contains several functional groups and structural features, including an amino group, a nitrophenyl group, a furan ring, a chromene ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the nitro group could be reduced to an amine, and the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .Scientific Research Applications
Structural Analysis and Synthesis
Several studies have focused on the synthesis and structural elucidation of chromene derivatives, including compounds closely related to "2-amino-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile". For instance, Sharma et al. (2015) conducted X-ray studies on carbonitrile compounds, revealing their crystal structures and confirming the significance of N–H···O and N–H···N hydrogen bonds in stabilizing these structures (Sharma et al., 2015). Similarly, the synthesis of chromene derivatives through different reactions highlights the versatility and reactivity of such nitrile compounds in heterocyclic synthesis (Fadda & Youssif, 2011).
Catalytic and Synthetic Applications
Research into the catalytic synthesis of chromeno pyrimidinone derivatives demonstrates the efficiency of using Bronsted acidic ionic liquid in facilitating these reactions, offering insights into the development of new synthetic routes for related compounds (Banothu & Bavanthula, 2012). The electrocatalytic multicomponent assembly of related derivatives also showcases an efficient approach to synthesizing chromene carbonitrile derivatives, emphasizing the role of electrocatalysis in modern synthetic chemistry (Vafajoo et al., 2014).
Pharmacological Potential
Several chromene derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. For example, Nagamani et al. (2019) synthesized a novel series of tetrahydrochromene derivatives showing notable antibacterial and antifungal activities, suggesting potential therapeutic applications of these compounds (Nagamani et al., 2019). Furthermore, El-Agrody et al. (2020) synthesized a series of pyrano[3,2-c]chromene derivatives with potent anticancer activity, demonstrating the capacity for cell cycle arrest and apoptosis induction in various cancer cell lines (El-Agrody et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-4-[5-(3-nitrophenyl)furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c21-10-13-18(19-14(24)5-2-6-16(19)28-20(13)22)17-8-7-15(27-17)11-3-1-4-12(9-11)23(25)26/h1,3-4,7-9,18H,2,5-6,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSRWNDCHFSVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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